molecular formula C22H23FN4O B2496355 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251542-90-1

3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2496355
CAS No.: 1251542-90-1
M. Wt: 378.451
InChI Key: GKNNUFVSPINFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and a 4-fluorophenylamine group at position 2. The compound’s structure combines a rigid aromatic system with flexible azepane and fluorophenyl substituents, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

IUPAC Name

azepan-1-yl-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNNUFVSPINFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the azepane ring and the fluorophenyl group through nucleophilic substitution reactions. The final step often involves the introduction of the methyl group via alkylation reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the release of hazardous by-products and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridin-4-amine Derivatives

The 1,8-naphthyridine scaffold is widely explored due to its pharmacological relevance. describes several derivatives synthesized via microwave-assisted methods, differing in substituents at positions 2, 5, and 5. Key analogs include:

Compound ID Substituents (Position) Yield (%) Melting Point (°C) Notable Features
3e () 2-(2-bromophenyl), 5-CF₃, 7-phenyl 85 139–141 High yield, bromo substituent
3f () 2-(4-methoxyphenyl), 5-CF₃, 7-phenyl 80 194–196 Methoxy enhances polarity
3g () 2-(thiophen-2-yl), 5-CF₃, 7-phenyl 90 219–221 Heterocyclic thiophene substituent
L968-0275 () N-(5-fluoro-2-methylphenyl), 7-methyl, 3-azepane-1-carbonyl - - Closest analog; differs in fluorophenyl substitution (5-fluoro-2-methyl vs. 4-fluoro)

Key Observations :

  • Substituent Effects on Physicochemical Properties : The trifluoromethyl (CF₃) group in analogs correlates with higher melting points (e.g., 194–221°C), suggesting increased crystallinity. In contrast, the azepane-1-carbonyl group in the target compound may improve solubility due to its amide bond and cyclic amine .
  • Fluorophenyl Substitution: The target compound’s 4-fluorophenyl group differs from L968-0275’s 5-fluoro-2-methylphenyl substituent.

Conformational Comparisons with Fluorophenyl-Containing Compounds

highlights chalcone derivatives with fluorophenyl groups, where dihedral angles between aromatic rings range from 7.14° to 56.26°. While the naphthyridine core differs from chalcones, the 4-fluorophenyl group in the target compound may adopt a planar conformation (similar to low-dihedral-angle chalcones), enhancing π-π stacking interactions in protein binding pockets. This contrasts with bulkier substituents (e.g., 5-fluoro-2-methylphenyl in L968-0275), which may introduce torsional strain .

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16FN3OC_{15}H_{16}F_{N_3}O, and it features several key structural components:

  • Naphthyridine core : A bicyclic aromatic system that is often associated with biological activity.
  • Azepane ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's pharmacokinetics.
  • Fluorophenyl group : The presence of fluorine can enhance metabolic stability and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the naphthyridine core : This is usually achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the azepane carbonyl group : This step may involve acylation reactions.
  • Substitution with the fluorophenyl moiety : Electrophilic aromatic substitution can be utilized here.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant biological activities as kinase inhibitors. Kinases play critical roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancer.

A study demonstrated that analogs of this compound showed promising results in inhibiting specific kinases involved in cancer progression. The unique combination of functional groups in this compound may enhance its selectivity and potency compared to existing kinase inhibitors.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess how well the compound binds to target proteins, particularly kinases . These studies help predict the compound's efficacy and potential side effects.

Preclinical Studies

In preclinical models, compounds structurally related to this compound have shown significant anti-tumor activity. For instance:

  • A study focused on a related naphthyridine derivative demonstrated a reduction in tumor size in xenograft models, suggesting effective kinase inhibition leading to decreased cell proliferation .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparative analysis was conducted with other known kinase inhibitors. The following table summarizes key differences:

Compound NameKinase TargetIC50 (µM)Notable Activity
Compound AEGFR0.5Strong inhibitor
Compound BVEGFR0.8Moderate inhibitor
This compoundUnknownTBDPotentially high selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.